Cas no 2229408-96-0 ((2-bromophenyl)methyl sulfamate)

(2-Bromophenyl)methyl sulfamate is a brominated aromatic sulfamate compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a sulfamate ester group attached to a (2-bromophenyl)methyl scaffold, offering reactivity for further functionalization or use as an intermediate in drug discovery. The bromine substituent enhances electrophilic properties, facilitating cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The sulfamate moiety may also confer biological activity, making it relevant for enzyme inhibition studies. This compound is characterized by its stability under standard conditions and compatibility with diverse synthetic protocols. Its well-defined structure and functional groups make it a valuable building block for targeted molecular design.
(2-bromophenyl)methyl sulfamate structure
2229408-96-0 structure
Product name:(2-bromophenyl)methyl sulfamate
CAS No:2229408-96-0
MF:C7H8BrNO3S
Molecular Weight:266.112319946289
CID:5924146
PubChem ID:165636051

(2-bromophenyl)methyl sulfamate 化学的及び物理的性質

名前と識別子

    • (2-bromophenyl)methyl sulfamate
    • 2229408-96-0
    • EN300-1988853
    • インチ: 1S/C7H8BrNO3S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H2,9,10,11)
    • InChIKey: FSRKPLZXZAFOGH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1COS(N)(=O)=O

計算された属性

  • 精确分子量: 264.94083g/mol
  • 同位素质量: 264.94083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų
  • XLogP3: 1.2

(2-bromophenyl)methyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1988853-10.0g
(2-bromophenyl)methyl sulfamate
2229408-96-0
10g
$4236.0 2023-06-03
Enamine
EN300-1988853-0.05g
(2-bromophenyl)methyl sulfamate
2229408-96-0
0.05g
$468.0 2023-09-16
Enamine
EN300-1988853-5g
(2-bromophenyl)methyl sulfamate
2229408-96-0
5g
$1614.0 2023-09-16
Enamine
EN300-1988853-1g
(2-bromophenyl)methyl sulfamate
2229408-96-0
1g
$557.0 2023-09-16
Enamine
EN300-1988853-0.1g
(2-bromophenyl)methyl sulfamate
2229408-96-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1988853-0.5g
(2-bromophenyl)methyl sulfamate
2229408-96-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1988853-1.0g
(2-bromophenyl)methyl sulfamate
2229408-96-0
1g
$986.0 2023-06-03
Enamine
EN300-1988853-10g
(2-bromophenyl)methyl sulfamate
2229408-96-0
10g
$2393.0 2023-09-16
Enamine
EN300-1988853-2.5g
(2-bromophenyl)methyl sulfamate
2229408-96-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1988853-5.0g
(2-bromophenyl)methyl sulfamate
2229408-96-0
5g
$2858.0 2023-06-03

(2-bromophenyl)methyl sulfamate 関連文献

(2-bromophenyl)methyl sulfamateに関する追加情報

Chemical Profile of (2-bromophenyl)methyl sulfamate (CAS No. 2229408-96-0)

(2-bromophenyl)methyl sulfamate, identified by the Chemical Abstracts Service Number (CAS No.) 2229408-96-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the sulfamate class, characterized by the presence of a sulfonamide functional group attached to a methyl group. The molecular structure incorporates a 2-bromophenyl moiety, which introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug development.

The 2-bromophenyl substituent is particularly noteworthy due to its ability to participate in various chemical reactions, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. This feature has positioned (2-bromophenyl)methyl sulfamate as a key building block in the construction of pharmacophores, which are critical for designing novel therapeutic agents. The sulfamate group, on the other hand, is known for its role in enhancing the solubility and bioavailability of drug candidates, thereby facilitating their absorption and distribution within biological systems.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. (2-bromophenyl)methyl sulfamate has emerged as a compound of interest in this context, particularly for its potential applications in oncology and neurology. Studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in cancer progression and neurological disorders. For instance, researchers have explored its incorporation into kinase inhibitors, which are pivotal in treating solid tumors and blood cancers. The bromine atom in the phenyl ring further enhances its reactivity, allowing for selective modifications that can fine-tune its biological activity.

The pharmaceutical industry has shown considerable interest in leveraging (2-bromophenyl)methyl sulfamate for the synthesis of novel drug candidates. Its structural versatility enables chemists to modify both the aromatic ring and the sulfamate moiety, leading to a diverse array of compounds with tailored properties. This adaptability has been exploited in the design of molecules targeting protein-protein interactions, which are often challenging to inhibit due to their transient nature and lack of well-defined binding pockets. By incorporating (2-bromophenyl)methyl sulfamate into these inhibitors, researchers aim to enhance binding affinity and selectivity, thereby improving therapeutic efficacy.

Advances in computational chemistry have also played a crucial role in optimizing the synthesis and application of (2-bromophenyl)methyl sulfamate-based compounds. Molecular modeling techniques allow researchers to predict the behavior of these molecules within biological systems, aiding in the rational design of drug candidates. For example, virtual screening methods have been employed to identify potential scaffolds derived from this compound that exhibit favorable pharmacokinetic profiles. Such computational approaches complement traditional experimental methodologies, accelerating the discovery process and reducing time-to-market for new therapeutics.

In addition to its pharmaceutical applications, (2-bromophenyl)methyl sulfamate has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with unique electronic properties. These materials are being explored for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, derivatives of this compound have shown promise as herbicides and fungicides due to their interaction with essential biological pathways in plants and fungi.

The synthesis of (2-bromophenyl)methyl sulfamate typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of an aromatic precursor followed by reaction with sulfur trioxide monochloride or another sulfating agent to introduce the sulfamate group. Recent innovations in synthetic methodologies have focused on greener alternatives to traditional reagents, aiming to minimize environmental impact while maintaining efficiency.

The safety profile of (2-bromophenyl)methyl sulfamate is another critical consideration in its application across various industries. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety and prevent contamination. Personal protective equipment (PPE), such as gloves and lab coats, is recommended during handling, along with adequate ventilation to avoid inhalation exposure. Storage conditions should also be carefully controlled to prevent degradation or unwanted side reactions.

As research continues to evolve, the potential applications of (2-bromophenyl)methyl sulfamate are expected to expand further. Emerging fields such as precision medicine and gene therapy offer new avenues for leveraging its structural features into innovative therapeutic strategies. By integrating cutting-edge technologies with traditional chemical synthesis techniques, scientists aim to unlock new possibilities for treating complex diseases that were previously considered challenging.

In conclusion, (2-bromophenyl)methyl sulfamate (CAS No. 2229408-96-0) represents a versatile compound with significant implications across multiple sectors of science and industry. Its unique molecular architecture provides chemists with a powerful tool for designing novel molecules with tailored biological activities. As our understanding of chemical interactions deepens through interdisciplinary collaboration and technological advancements, compounds like this will continue to play a pivotal role in shaping the future of pharmaceuticals and materials science.

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